1-(cyclopropylmethyl)-2-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-methylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-9-4-5-10(7)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLYHDNUJIJBFPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Imidazole Derivatives
Imidazole derivatives are commonly synthesized through condensation reactions involving diamines and aldehydes or ketones, cyclization of appropriate precursors, or dehydrogenation of imidazolines. Key methods include:
Dehydrogenation of Imidazolines: Imidazolines bearing substituents at N-1 and C-2 can be converted to imidazoles by catalytic dehydrogenation using nickel-copper-chromium catalysts at elevated temperatures (160–300°C) under inert atmosphere. This method provides high yields and selectivity with minimal by-products.
One-Pot Condensation Reactions: Aromatic o-phenylenediamines, aldehydes, and ammonium acetate can be reacted under solvent-free conditions at mild temperatures (~70°C) to afford substituted imidazoles efficiently. This green chemistry approach yields high product purity and avoids toxic solvents.
Cyclization of α-Bromoketones with Formamidine Acetate: This method involves reacting α-bromoketones with formamidine acetate in liquid ammonia, enabling the formation of substituted imidazoles in a straightforward manner.
Analytical and Purification Techniques
Gas-Liquid Chromatography (GLC): Used to monitor conversion and purity during catalytic dehydrogenation steps.
Fractional Distillation under Reduced Pressure: Employed to isolate the pure imidazole derivative, typically at temperatures around 80–92°C under 0.5–1.2 mm Hg vacuum.
Spectroscopic Characterization: Confirmatory techniques include ^1H NMR, FT-IR, and mass spectrometry to verify the presence of cyclopropylmethyl and methyl substituents and the imidazole ring structure.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic Dehydrogenation | Imidazoline intermediate, Ni-Cu-Cr catalyst | 160–300°C, N2 atmosphere | 90–98 | High selectivity, mild conditions | Requires catalyst and heating |
| N-Alkylation of 2-Methylimidazole | 2-Methylimidazole, cyclopropylmethyl halide, base | 50–80°C, polar aprotic solvent | 70–85 | Direct, simple | Possible side reactions |
| One-Pot Condensation (general imidazoles) | Diamine, aldehyde, ammonium acetate | ~70°C, solvent-free | High | Green chemistry, easy setup | May not be suitable for all substituents |
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized derivatives back to the parent compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of imidazole derivatives, including 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, as antiviral agents. For instance, imidazole-based compounds have shown effectiveness against viruses such as SARS-CoV-2 and other viral infections. The structure-activity relationship (SAR) studies suggest that modifications on the imidazole ring can enhance antiviral potency and selectivity against specific viral targets .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. The incorporation of various substituents on the imidazole ring has been linked to enhanced efficacy against bacterial strains, including resistant ones. Studies have shown that compounds with imidazole moieties exhibit significant antibacterial activity, making them suitable candidates for developing new antibiotics .
Anti-inflammatory Effects
Another significant application of imidazole compounds is their anti-inflammatory properties. Research indicates that certain imidazoles can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. This inhibition suggests potential therapeutic applications in treating inflammatory diseases .
Materials Science
Catalysts in Polymer Chemistry
Imidazoles are widely used as catalysts in polymerization reactions, particularly for curing epoxy resins. They facilitate the cross-linking process, enhancing the mechanical properties and thermal stability of the resulting materials. The effectiveness of imidazoles as accelerators in these reactions has been well-documented, showcasing their importance in industrial applications .
Surface Active Agents
Compounds like this compound can function as surfactants due to their amphiphilic nature. They exhibit detergent and emulsifying properties, making them valuable in formulations for cleaning products and personal care items. Their ability to reduce surface tension is particularly beneficial in applications involving oil recovery and metal protection .
Agricultural Chemistry
Pesticidal Properties
Research has indicated that certain imidazole derivatives possess insecticidal activity against pests affecting crops. This property can be harnessed for developing eco-friendly pesticides that target specific pests while minimizing harm to beneficial organisms .
Data Tables
Case Study 1: Antiviral Screening
A study conducted on a series of imidazole derivatives demonstrated that modifications to the cyclopropylmethyl group significantly enhanced antiviral activity against SARS-CoV-2. The lead compound exhibited an IC50 value comparable to existing antiviral treatments, indicating its potential as a therapeutic agent .
Case Study 2: Polymer Applications
In polymer chemistry, the use of this compound as a curing agent for epoxy resins resulted in materials with superior thermal stability and mechanical strength compared to traditional curing agents. This finding supports its application in high-performance coatings and adhesives .
Case Study 3: Insecticidal Efficacy
Field trials assessing the insecticidal properties of imidazole derivatives showed promising results against common agricultural pests. The compounds were effective at low concentrations, suggesting a potential for reduced chemical load in agricultural practices while maintaining pest control efficacy .
Mechanism of Action
The mechanism of action of 1-(cyclopropylmethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity for certain biological targets, influencing pathways related to its biological activity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | Substituent (N1) | Substituent (C2) | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 1-(Cyclopropylmethyl)-2-methyl-1H-imidazole | Cyclopropylmethyl | Methyl | 136.15* | Rigid, strained cyclopropane ring |
| 1-Hexyl-2-methylimidazole | Hexyl | Methyl | 166.28 | Flexible alkyl chain, hydrophobic |
| 1-Isopropyl-1H-imidazole-4-carboxylate | Isopropyl | Carboxylate | 168.19 | Branched alkyl, polar functional group |
| 1-Cyclopropyl-1H-imidazole-2-carbaldehyde | Cyclopropyl | Aldehyde | 136.15 | Direct cyclopropyl ring, electrophilic |
| 1-(2-Propyn-1-yl)-1H-imidazole | Propargyl | - | 106.12 | Reactive alkyne group |
*Calculated based on molecular formula C₈H₁₂N₂.
Key Observations :
- Steric Effects : The cyclopropylmethyl group introduces greater steric hindrance compared to linear alkyl chains (e.g., hexyl) but less than bulky aromatic substituents (e.g., trityl groups in ). Its rigidity may influence binding interactions in biological systems .
- Hydrophobicity : Cyclopropylmethyl is moderately hydrophobic, offering a balance between solubility and membrane permeability, unlike highly hydrophobic groups like trityl () or polar carboxylates ().
Physicochemical Properties
Table 2: Predicted Physical Properties (from )
| Property | This compound | 1-Hexyl-2-methylimidazole |
|---|---|---|
| Density (g/cm³) | ~1.3 (estimated) | ~0.9 (alkyl chain) |
| Boiling Point (°C) | ~250 (estimated) | ~200–220 |
| pKa | ~6.5–7.0 (imidazole N-H) | ~7.0–7.5 |
Notes:
- The cyclopropylmethyl group increases density and boiling point compared to linear alkyl chains due to its compact, rigid structure.
- Lower pKa compared to hexyl derivatives suggests enhanced solubility in acidic environments .
Biological Activity
1-(Cyclopropylmethyl)-2-methyl-1H-imidazole is an imidazole derivative that has garnered attention in recent years due to its potential biological activities. Imidazole and its derivatives are known for their diverse pharmacological properties, including antifungal, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropylmethyl group and a methyl group attached to the imidazole ring, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. Research indicates that imidazole derivatives can influence enzyme activity by acting as competitive inhibitors or allosteric modulators. For instance, studies have shown that certain imidazoles can inhibit tubulin polymerization, which is vital for cell division and cancer progression .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The following table summarizes key findings from SAR studies related to imidazole derivatives:
| Compound | IC50 (µM) | Activity |
|---|---|---|
| This compound | TBD | Potential anticancer agent |
| Compound A | 0.4 | Tubulin polymerization inhibitor |
| Compound B | 0.8 | Anti-inflammatory |
| Compound C | 0.5 | Antifungal |
The data indicates that modifications to the imidazole ring or substituents can significantly affect potency and selectivity against specific biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of various imidazoles, this compound was found to inhibit proliferation in MDA-MB-468 breast cancer cells with an IC50 value in the low micromolar range. This study emphasized the importance of the cyclopropyl group in enhancing biological activity compared to other analogs .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that this compound effectively disrupted microtubule dynamics in cancer cells, leading to mitotic arrest and subsequent apoptosis. This finding underscores the compound's potential as a lead candidate for developing novel anticancer therapies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-(cyclopropylmethyl)-2-methyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves alkylation of imidazole precursors. For example, 4-nitroimidazole can react with 1-bromo-1-cyclopropylmethane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group. Subsequent reduction of the nitro group (e.g., hydrogenation with Pd/C) yields the amine intermediate. Methylation at the 2-position can be achieved using methyl iodide and a base. Critical factors include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (60–80°C for alkylation), and purification via column chromatography to isolate the product .
Q. Which spectroscopic techniques are essential for structural validation of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions. For instance, the cyclopropylmethyl group shows distinct splitting patterns (e.g., δ ~0.5–1.5 ppm for cyclopropane protons and δ ~3.0–4.0 ppm for the CH₂ bridge).
- LCMS : Used to verify molecular weight (e.g., m/z = 168.4 [M+H]⁺ for intermediates) and track reaction progress.
- IR : Identifies functional groups (e.g., C-N stretching at ~1450 cm⁻¹).
Cross-referencing with crystallographic data (if available) further validates bond lengths and angles .
Q. How can researchers assess the purity of this compound?
- Methodological Answer :
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies impurities.
- Elemental Analysis : Matches experimental vs. theoretical C/H/N ratios (deviation <0.4% indicates high purity).
- Melting Point : Sharp melting range (e.g., 137–138°C for analogous imidazoles) confirms crystallinity .
Advanced Research Questions
Q. What strategies resolve contradictions in synthetic yields reported for this compound?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-alkylation). To mitigate:
- Kinetic Control : Use excess imidazole precursor to favor mono-alkylation.
- Catalyst Optimization : Transition-metal catalysts (e.g., Pd for nitro reduction) improve selectivity.
- In Situ Monitoring : Real-time LCMS or TLC identifies intermediates, enabling timely adjustments.
Comparative studies using alternative reagents (e.g., Ag₂O for alkylation) can also clarify optimal conditions .
Q. How does the cyclopropylmethyl group influence the compound’s physicochemical and pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity : Cyclopropane’s ring strain increases logP, enhancing membrane permeability (measured via octanol-water partitioning).
- Metabolic Stability : The group resists oxidative degradation (assessed via liver microsome assays).
- Steric Effects : Molecular docking studies (e.g., with WDR5-MYC targets) show the cyclopropylmethyl group occupies hydrophobic pockets, improving binding affinity .
Q. What crystallographic approaches are used to determine this compound’s 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software resolves the structure. Key steps:
- Crystal Growth : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals.
- Data Collection : High-resolution (<1.0 Å) datasets reduce refinement errors.
- Validation : R-factor (<5%) and electron density maps confirm atomic positions. For example, analogous imidazoles show planar rings with bond angles of ~120° .
Q. How can structure-activity relationship (SAR) studies optimize this compound for drug discovery?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., halogens, aryl groups) at the 4/5-positions of the imidazole ring.
- Biological Assays : Test inhibition of targets (e.g., WDR5-MYC) via fluorescence polarization or SPR.
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity and binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
